3-(2-Bromo-4-fluorobenzyl)piperidine chemical structure and properties
3-(2-Bromo-4-fluorobenzyl)piperidine chemical structure and properties
An In-depth Technical Guide to 3-(2-Bromo-4-fluorobenzyl)piperidine
This guide provides a comprehensive technical overview of 3-(2-Bromo-4-fluorobenzyl)piperidine, a heterocyclic amine of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, a validated synthetic pathway, and its potential as a cornerstone scaffold in medicinal chemistry.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[1][2] Its saturated, non-planar chair conformation allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for interacting with biological targets.[2] Piperidine derivatives are integral to over seventy commercialized drugs, demonstrating a vast range of biological activities, including but not limited to CNS modulation, anticancer, and anti-inflammatory effects.[3][4]
3-(2-Bromo-4-fluorobenzyl)piperidine emerges as a particularly valuable building block. The strategic placement of a bromo and a fluoro group on the benzyl moiety offers multiple avenues for further chemical modification and serves to modulate the electronic and lipophilic properties of potential drug candidates. This guide aims to equip researchers with the core knowledge required to effectively utilize this compound in their research endeavors.
Chemical Structure and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and intrinsic properties.
Molecular Structure
The structure consists of a piperidine ring substituted at the 3-position with a benzyl group. This benzyl group is further substituted with a bromine atom at the ortho (2-) position and a fluorine atom at the para (4-) position relative to the point of attachment.
Caption: General synthetic workflow for 3-(2-Bromo-4-fluorobenzyl)piperidine.
Detailed Experimental Protocol
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Expertise & Causality: This protocol employs a standard organometallic addition followed by catalytic hydrogenation. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy in reducing pyridine rings without affecting the benzyl C-Br bond, a common issue with more aggressive reducing agents. [5] Step 1: Synthesis of 3-(2-Bromo-4-fluorobenzyl)pyridine
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Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add 3-picoline (1.0 eq) to the cooled THF. Then, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The formation of a deep red solution indicates the generation of the lithiated species.
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Aldehyde Addition: Dissolve 2-bromo-4-fluorobenzaldehyde (1.1 eq) in anhydrous THF (2 volumes) and add it dropwise to the reaction mixture. Stir at -78 °C for 2 hours.
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Quenching & Dehydration: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. The intermediate alcohol is typically not isolated. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the dehydrated benzylpyridine product.
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Workup: After cooling, extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 3-(2-Bromo-4-fluorobenzyl)piperidine
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Setup: In a hydrogenation vessel, dissolve the crude 3-(2-Bromo-4-fluorobenzyl)pyridine from the previous step in ethanol (15 volumes).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %) under a nitrogen blanket. Causality: The catalyst is added under inert gas to prevent premature reaction with atmospheric oxygen and ensure its activity.
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Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Filtration & Concentration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Spectroscopic Characterization
Structural confirmation is paramount. The following table outlines the expected spectroscopic data for 3-(2-Bromo-4-fluorobenzyl)piperidine, which serves as a self-validating system for the protocol's success.
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Complex multiplets corresponding to the three protons on the substituted benzene ring. Piperidine Ring (δ 1.5-3.5 ppm): Broad and sharp signals corresponding to the axial and equatorial protons of the piperidine ring and the benzylic CH₂ group. NH Proton (δ ~1.5-2.5 ppm): A broad singlet, which is D₂O exchangeable. |
| ¹³C NMR | Aromatic Carbons (δ 110-165 ppm): Six signals for the benzene ring carbons, with large C-F coupling constants evident for the fluorine-bearing carbon and its neighbors. The carbon attached to bromine will also be distinct. Aliphatic Carbons (δ 25-60 ppm): Signals corresponding to the five carbons of the piperidine ring and the benzylic CH₂ carbon. |
| Mass Spec (ESI+) | [M+H]⁺: Expected isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Calculated m/z: 272.04 and 274.04. |
| IR (Infrared) | N-H Stretch: A moderate band around 3300 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 3100-2800 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. C-Br Stretch: A band in the 600-500 cm⁻¹ region. |
Applications in Drug Discovery
The true value of 3-(2-Bromo-4-fluorobenzyl)piperidine lies in its potential as a versatile scaffold for building novel therapeutic agents.
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Fragment-Based Drug Design (FBDD): The molecule itself can be used as a fragment to screen against biological targets. The piperidine provides a 3D vector for growth, while the substituted aromatic ring offers a well-defined interaction motif.
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Scaffold for Lead Optimization: The bromine atom is a key handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries. This enables systematic exploration of the structure-activity relationship (SAR).
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Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the piperidine nitrogen. [6]* Targeting CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system. [3]This scaffold could be elaborated to develop novel antagonists or agonists for various CNS receptors.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling chemical reagents.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [7][8]Work should be conducted in a well-ventilated chemical fume hood. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. [9][10]Do not inhale vapors or mists. [10]Piperidine and its derivatives can be corrosive and toxic. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8][10]* Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. [10]
References
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Safety Data Sheet. 7 - Safety Data Sheet. [Link]
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ChemBK. Piperidine, 3-[(2-bromo-4-fluorophenyl)methyl]-. [Link]
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International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]
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ResearchGate. Piperidine-based drug discovery. [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
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PubChem. 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. [Link]
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Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
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